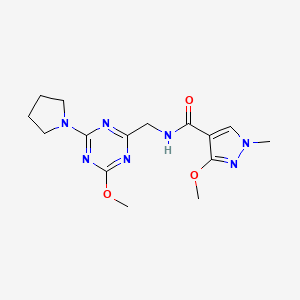

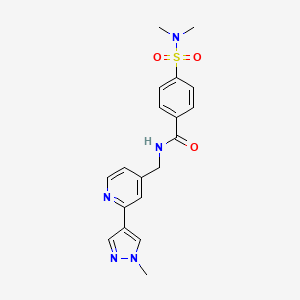

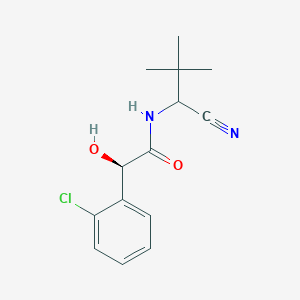

3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridine moieties have been synthesized and studied for their biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . These activities are often evaluated through various assays and molecular docking studies to ascertain their potential binding models with biological targets such as enzymes .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like carboxylic acids and amines. For instance, the synthesis of a pyrazolo[3,4-b]pyridine derivative was achieved in nine steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, with an overall yield of 1% . Such synthetic routes are often complex and require careful optimization to improve yields and selectivity. The synthesis of pyrazole derivatives can also involve characterizations by NMR, mass spectra, and FT-IR to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectral studies and X-ray crystallography. For example, a novel pyrazole derivative's structure was elucidated using single-crystal X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, which also help in identifying electrophilic and nucleophilic regions on the molecular surface .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. For example, the methoxy groups present in the compound may be involved in reactions such as O-demethylation . The presence of a pyrrolidinyl group suggests potential for nucleophilic substitution reactions, while the triazine moiety could participate in electrophilic substitution. The reactivity can also be influenced by the presence of other substituents and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. They are often characterized by their thermal stability, as seen in a pyrazole derivative that was stable up to 190°C . The solubility and solvent effects on structural parameters are also important, as they can influence the compound's biological activity and its interaction with biological targets . Additionally, the non-linear optical properties of such compounds can be of interest for materials science applications .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing compounds with complex structures similar to the query compound, highlighting the diversity of synthetic pathways and the potential for generating novel molecules with significant properties. For example, the study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives explores the creation of compounds through specific reactions and their potential biological activities (Hassan, Hafez, & Osman, 2014). Similarly, the exploration of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the synthetic versatility and potential applications of these compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Biological Activities

Several studies have investigated the biological activities of compounds structurally related to the query molecule. These investigations often aim to discover new therapeutic agents, exploring the cytotoxic, antimicrobial, anti-inflammatory, and analgesic properties of synthesized compounds. For instance, compounds have been screened for their in vitro cytotoxic activity against specific cancer cell lines, revealing potential anticancer agents (Hassan, Hafez, & Osman, 2014). Another study focused on the synthesis of novel heterocycles and their antimicrobial and antiproliferative activities, along with molecular docking and computational studies, illustrating the comprehensive approach to evaluating compound efficacy (Fahim, Tolan, Awad, & Ismael, 2021).

Molecular Interaction Studies

Research on the molecular interactions of specific compounds with biological targets provides insights into their mechanism of action and potential therapeutic applications. For example, studies on the interaction of cannabinoid receptor antagonists shed light on the molecular basis of their activity and their potential implications in designing new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name |

3-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O3/c1-21-9-10(13(20-21)24-2)12(23)16-8-11-17-14(19-15(18-11)25-3)22-6-4-5-7-22/h9H,4-8H2,1-3H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDBIHQPBBLUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)